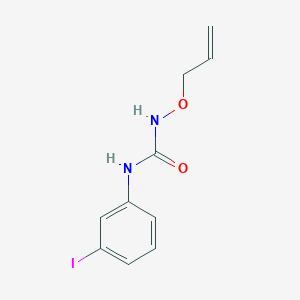
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as DCTP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for a variety of scientific research applications, including its potential as an anticancer agent, antiviral agent, and antimicrobial agent. In particular, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer therapy. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Finally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and replication. For example, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the modulation of immune system function. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its high potency and selectivity, which allows for the study of specific biological pathways and processes. Additionally, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential toxicity, which requires careful attention to dosing and exposure levels.
Orientations Futures
There are several future directions for research on Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, including the development of new synthetic methods for the compound, the identification of new biological targets and pathways for the compound, and the optimization of dosing and exposure levels for therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and to identify potential drug interactions and side effects. Overall, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a promising candidate for further study as a potential therapeutic agent for cancer, viral infections, and bacterial infections.
Méthodes De Synthèse
The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of ethyl cyanoacetate with 2,3-dichlorobenzaldehyde to form the intermediate ethyl 4-(2,3-dichlorophenyl)-2-oxobut-3-enoate. This intermediate is then reacted with thiourea to form the final product, Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The synthesis of Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a multi-step process that requires careful attention to reaction conditions and purification methods.
Propriétés
Nom du produit |
Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Formule moléculaire |
C15H16Cl2N2O2S |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
ethyl 6-(2,3-dichlorophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-4-21-14(20)11-8(2)19(3)15(22)18-13(11)9-6-5-7-10(16)12(9)17/h5-7,13H,4H2,1-3H3,(H,18,22) |
Clé InChI |
PHHLYNIUZKJDFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=S)NC1C2=C(C(=CC=C2)Cl)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)

![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B254986.png)
![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)